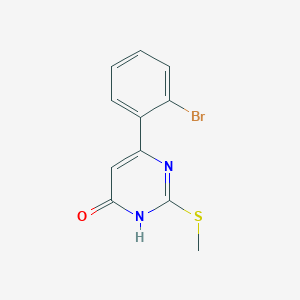
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one (6-BMP) is a novel pyrimidine derivative with potential application in a variety of scientific research fields. It has been found to possess unique properties that make it an attractive and promising compound for the development of new pharmaceuticals, agrochemicals, and other industrial products. In
Wissenschaftliche Forschungsanwendungen
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess a variety of properties that make it an attractive compound for scientific research applications. It has been used as an inhibitor of several enzymes in the body, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as an anti-inflammatory agent, as well as an antioxidant. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to possess anti-cancer and anti-bacterial activities.
Wirkmechanismus
The exact mechanism of action of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess antioxidant activity, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to possess anti-cancer and anti-bacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, its synthesis is relatively simple and can be easily performed in the laboratory. Finally, its effects on various enzymes and its antioxidant activity make it an attractive compound for a variety of scientific research applications.
However, there are also some limitations to the use of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments. First, the exact mechanism of action is not yet fully understood. Second, the compound has not been extensively studied and its effects on humans are not yet known. Finally, its effects on certain enzymes may be unpredictable and should be monitored closely.
Zukünftige Richtungen
Given the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, there are several future directions for research that could be explored. First, further studies are needed to better understand the exact mechanism of action of the compound. Second, more studies are needed to determine the safety and efficacy of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one for humans. Third, further research is needed to explore the potential applications of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in the development of new pharmaceuticals and agrochemicals. Fourth, further studies are needed to explore the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one as an antioxidant. Finally, further research is needed to explore the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one as an anti-cancer agent.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEBIUNFAFVZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



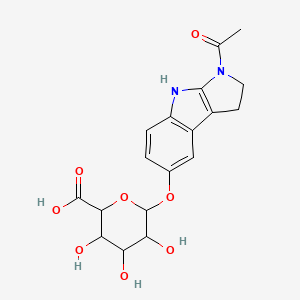
![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)
dimethylsilane](/img/structure/B1493658.png)
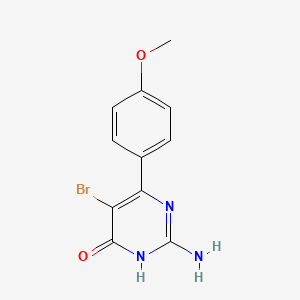
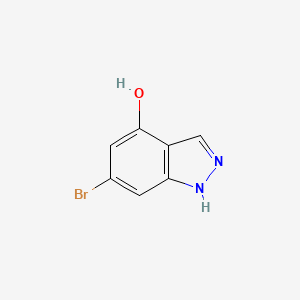
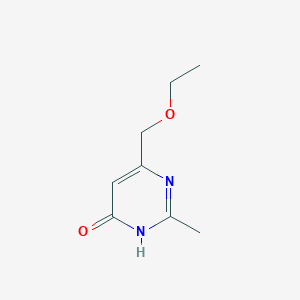
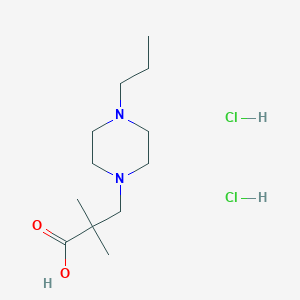
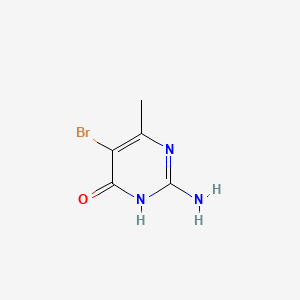

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

